Cerium(IV) ammonium nitrate

Vue d'ensemble

Description

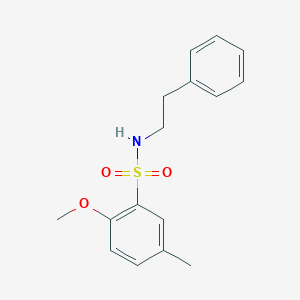

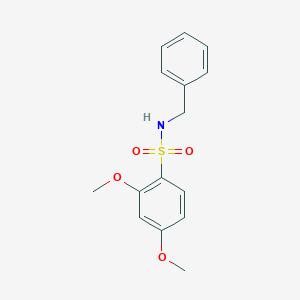

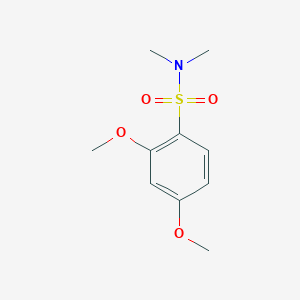

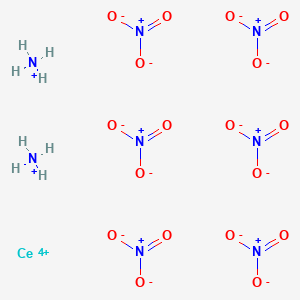

Cerium(IV) ammonium nitrate (CAN) is an inorganic compound with the formula (NH4)2[Ce(NO3)6]. This orange-red, water-soluble cerium salt is a specialized oxidizing agent in organic synthesis and a standard oxidant in quantitative analysis . It is widely utilized as an oxidant for many functional groups like alcohols, phenols, and ethers as well as C-H bonds .

Synthesis Analysis

The anion [Ce(NO3)6]2− is generated by dissolving Ce2O3 in hot and concentrated nitric acid . The salt consists of the hexanitratocerate(IV) anion [Ce(NO3)6]2− and a pair of ammonium cations NH4+ .Molecular Structure Analysis

In the anion, each nitrate group chelates the cerium atom in a bidentate manner . The anion [Ce(NO3)6]2− has Th (idealized Oh) molecular symmetry. The CeO12 core defines an icosahedron .Chemical Reactions Analysis

CAN is used for oxidative addition reactions of electrophilic radicals to alkenes, enabling intermolecular and intramolecular carbon-carbon and carbon-heteroatom bond formation . It also oxidizes secondary alcohols into ketones and benzylic alcohols into aldehydes .Physical And Chemical Properties Analysis

CAN appears as orange-red crystals. It has a melting point of 107 to 108 °C and is soluble in water (141 g/100 mL at 25 °C and 227 g/100 mL at 80 °C). It has a molar mass of 548.218 g·mol−1 .Applications De Recherche Scientifique

Oxidative Electron Transfer and Synthesis : It's used for oxidative electron transfer and in carbon-carbon and carbon-heteroatom bond-forming reactions. This includes the synthesis of dihydrofurans, tetrahydrofurans, and aminotetralins (Nair, Balagopal, Rajan, & Mathew, 2004).

Deprotection of Ketals and Acetals : Cerium(IV) ammonium nitrate is a mild agent for the removal of ketals and acetals, tolerating various functional and protecting groups (Ates et al., 2003).

C-H Oxidation and Ritter-type Amidation : Used in combination with sodium azide for C-H oxidation, leading to acetamides and introducing nitrogen functionality into compounds (Nair, Suja, & Mohanan, 2005).

Green Synthesis of Tetraalkylammonium Tribromide : It's employed in environmentally friendly conditions for the synthesis of tetraalkylammonium tribromide (Borah & Thakur, 2007).

Oxidative Functionalization of Styrenes : Useful for the oxidative functionalization of styrenes with N-hydroxyphthalimide, leading to a variety of products (Krylov et al., 2019).

Formation of Multisubstituted Furan Derivatives : Mediates the oxidative addition of 1,3-dicarbonyl compounds to terminal acetylenes to yield multisubstituted furan derivatives (Sivan, Deepthi, & Nandialath, 2011).

Catalyst for Quinoline Syntheses : Acts as a catalyst in the Friedländer reaction for synthesizing polysubstituted quinoline derivatives, including the synthesis of the antitumor alkaloid luotonin A (Sridharan, Ribelles, Ramos, & Menéndez, 2009).

Preparation of Cerium(IV) Oxide Nanoparticles : Utilized for the synthesis of crystalline cerium(IV) oxide nanoparticles through thermal hydrolysis (Hirano et al., 2004).

Synthesis of Azido Derivatives : Employed for the synthesis of α-azidocinnamates, β-azidostyrenes, and α-azido-α,β-unsaturated ketones (Nair & George, 2000).

Synthesis of Tetrahydropyridines : Catalyzes a four-component reaction for the synthesis of tetrahydropyridines and its application in the generation of functionalized homoquinolizine frameworks (Sridharan, Maiti, & Menéndez, 2009).

Mécanisme D'action

Safety and Hazards

CAN is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is an oxidizing solid and corrosive to metals. It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

Orientations Futures

CAN has played a significant role in oxidative cyclizations giving access to various heterocycles . It is an outstanding system for studying the poorly understood events that cause molecularly solvated ions to self-assemble into nanocrystals, following hydrolysis . Solar fuel production by photosynthetic systems strongly relies on developing efficient and stable oxygen-evolution catalysts (OECs). CAN has been the most commonly used sacrificial oxidant to investigate OECs .

Propriétés

IUPAC Name |

diazanium;cerium(4+);hexanitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPZTFVPEKAKFH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N8O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid, soluble in water; [Merck Index] | |

| Record name | Ceric ammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium(IV) ammonium nitrate | |

CAS RN |

10139-51-2, 16774-21-3 | |

| Record name | Cerium(IV) ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerate(2-), hexakis(nitrato-.kappa.O)-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexanitratocerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99S55ED6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.